molecular formula C8H14O B14426972 3-(1-Methylcyclopropyl)butan-2-one CAS No. 80345-18-2

3-(1-Methylcyclopropyl)butan-2-one

Cat. No.: B14426972
CAS No.: 80345-18-2
M. Wt: 126.20 g/mol
InChI Key: CDPMUTAUVYUFTF-UHFFFAOYSA-N
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Description

3-(1-Methylcyclopropyl)butan-2-one is an organic compound with the molecular formula C8H14O. It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to two carbon atoms. The compound features a cyclopropyl group, which is a three-membered carbon ring, attached to the second carbon of the butanone chain. This structural arrangement imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(1-Methylcyclopropyl)butan-2-one can be synthesized through various methods. One common approach involves the reaction of 1-methylcyclopropylmagnesium bromide with butan-2-one in the presence of a suitable solvent like diethyl ether. This reaction proceeds via the formation of a Grignard reagent, which then adds to the carbonyl group of butan-2-one to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 3-(1-Methylcyclopropyl)but-2-en-1-one. This process typically employs a metal catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

3-(1-Methylcyclopropyl)butan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, hydrazines

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Secondary alcohols

    Substitution: Imines, hydrazones

Mechanism of Action

The mechanism of action of 3-(1-Methylcyclopropyl)butan-2-one involves its interaction with specific molecular targets and pathways. The compound’s carbonyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, its cyclopropyl group can participate in strain-release reactions, leading to the formation of reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylmethyl ketone: Similar in structure but lacks the additional methyl group on the cyclopropyl ring.

    Butan-2-one: Lacks the cyclopropyl group, resulting in different chemical properties.

    3-Methyl-2-butanone: Similar in structure but has a different arrangement of the methyl group.

Uniqueness

3-(1-Methylcyclopropyl)butan-2-one is unique due to the presence of both a cyclopropyl group and a carbonyl group in its structure. This combination imparts distinct reactivity and stability, making it valuable in various chemical and biological applications .

Properties

CAS No.

80345-18-2

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

3-(1-methylcyclopropyl)butan-2-one

InChI

InChI=1S/C8H14O/c1-6(7(2)9)8(3)4-5-8/h6H,4-5H2,1-3H3

InChI Key

CDPMUTAUVYUFTF-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C)C1(CC1)C

Origin of Product

United States

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